Fmoc-D-Cys(Mbzl)-OH

Descripción general

Descripción

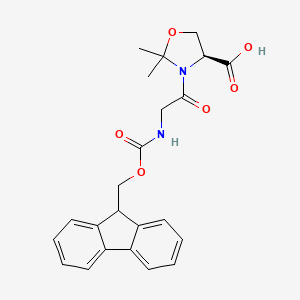

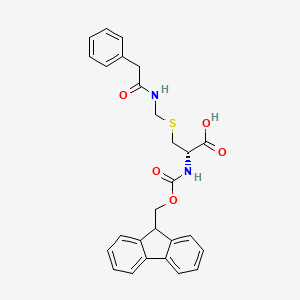

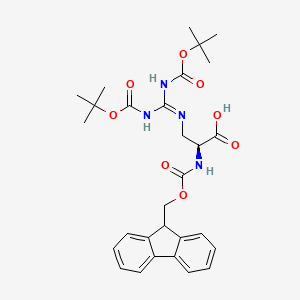

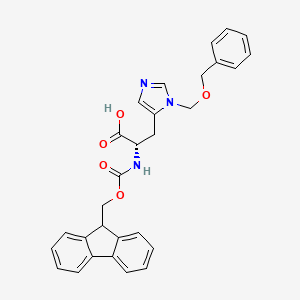

“Fmoc-D-Cys(Mbzl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is used to prevent unwanted reactions during the synthesis process . The “D-Cys(Mbzl)” part refers to the D-enantiomer of cysteine with a benzyl (Mbzl) protecting group .

Synthesis Analysis

The synthesis of “Fmoc-D-Cys(Mbzl)-OH” involves the use of protecting group strategies, which are paramount in synthetic chemistry . These strategies are extensively used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are all important aspects of its synthesis .

Molecular Structure Analysis

The molecular structure of “Fmoc-D-Cys(Mbzl)-OH” is complex due to the presence of the Fmoc and Mbzl protecting groups. These groups are attached to the cysteine molecule to prevent unwanted reactions during the synthesis process .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-D-Cys(Mbzl)-OH” are primarily related to its role in peptide synthesis. The Fmoc protecting group is removed under basic conditions, allowing the cysteine molecule to react with other amino acids to form peptides . The Mbzl protecting group can also be removed under certain conditions to allow further reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-Cys(Mbzl)-OH” are largely determined by the presence of the Fmoc and Mbzl protecting groups. These groups influence the reactivity of the cysteine molecule and its behavior in different solvents .

Aplicaciones Científicas De Investigación

Enhancing Drug Design and Discovery

- Pharmacological and Toxicological Significance : Fmoc-D-Cys(Mbzl)-OH is significant in pharmacology and toxicology, especially concerning human flavin-containing monooxygenases (FMOs). FMOs are involved in the metabolism of various drugs and chemicals, converting them into harmless, excretable metabolites. However, they can also bioactivate chemicals into toxic materials. FMOs show genetic variability, which contributes to interindividual differences in metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, minimizing potential drug-drug interactions. The detoxication pathways of FMOs can be advantageous in drug design, possibly leading to more effective drug materials (Cashman & Zhang, 2006).

Advancing Sonochemistry

- Observation of Nonequilibrium Plasma in Sonochemical Activity : Studies on multibubble sonoluminescence (MBSL) in aqueous media have provided insights into sonochemical activity, revealing the formation of nonequilibrium plasma inside collapsing bubbles. This observation could offer new directions in understanding and harnessing sonochemical processes (Nikitenko & Pflieger, 2017).

Enhancing Learning through Modeling-based Approaches

- Modeling-based Learning (MbL) in Science Education : MbL has been recognized for its cognitive, metacognitive, social, material, and epistemological contributions to science education. It engages students in authentic scientific inquiry and has been instrumental in improving conceptual understanding and scientific inquiry abilities. However, more research is needed to understand the learning processes during MbL and to ensure effective implementations (Louca & Zacharia, 2012).

Mecanismo De Acción

The mechanism of action of “Fmoc-D-Cys(Mbzl)-OH” in peptide synthesis involves the formation of amide bonds between amino acids. The Fmoc and Mbzl protecting groups prevent unwanted side reactions, allowing the desired peptide sequence to be synthesized .

Safety and Hazards

The safety and hazards associated with “Fmoc-D-Cys(Mbzl)-OH” are not specifically mentioned in the retrieved papers. However, like all chemicals, it should be handled with care to avoid exposure and potential harm .

Direcciones Futuras

The future directions for “Fmoc-D-Cys(Mbzl)-OH” are likely to involve further developments in peptide synthesis. The use of protecting groups like Fmoc and Mbzl will continue to be an important strategy in this field .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Cys(Mbzl)-OH | |

CAS RN |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)